Stereospecificity vs. LLY-284
LLY-283 inhibits PRMT5 enzymatic activity with an IC50 of 22 nM in vitro, while its diastereomer LLY-284 is much less active [1]. This demonstrates that the specific stereochemistry of LLY-283 is critical for potent PRMT5 inhibition, establishing LLY-284 as a useful negative control compound for cellular studies .
| Evidence Dimension | In vitro PRMT5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | LLY-283: 22 ± 3 nM |
| Comparator Or Baseline | LLY-284: much less active (no precise IC50 provided in the source, but described as 'much less active') |
| Quantified Difference | Not numerically quantified, but qualitatively described as 'much less active'. |
| Conditions | Biochemical assay with PRMT5 enzyme and H4R3-derived peptide substrate. |
Why This Matters
This direct stereochemical comparison validates the necessity of sourcing the correct enantiomerically pure compound for reproducible and potent PRMT5 inhibition.
- [1] Bonday, Z. Q., et al. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity. ACS Med. Chem. Lett. 2018, 9, 612–617. View Source
